molecular formula C6H8Cl2N6O B3272278 4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide CAS No. 565194-60-7

4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide

Cat. No. B3272278
CAS RN: 565194-60-7
M. Wt: 251.07 g/mol
InChI Key: OYMSCOCLSBFFSH-UHFFFAOYSA-N
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Description

“4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide” is a chemical compound with the CAS number 565194-60-7 . It is a high-quality reference standard .


Molecular Structure Analysis

The molecular weight of “4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide” is 251.07 . The InChI code is 1S/C6H8Cl2N6O/c7-1-3(9)2(8)5(13-10)12-4(1)6(15)14-11/h10-11H2,(H,14,15)(H3,9,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder and it is stored at room temperature .

Scientific Research Applications

Antibacterial Activity

4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide has been investigated for its potential antibacterial properties. In a study, the hydrazinolysis of certain compounds yielded carbohydrazide, which demonstrated antibacterial activities when evaluated against different bacterial strains. This suggests the potential of such compounds, including 4-amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide, in the development of new antibacterial agents (Al-Kamali et al., 2014).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using 4-amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide as a starting material. These studies involve complex chemical processes, such as cyclocondensation and the formation of Schiff bases, to create new chemical entities. These synthesized compounds have been tested for various activities, including antimicrobial properties (Abdel Salam et al., 2014).

Corrosion Protection

In the field of materials science, 4-amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide derivatives have been explored for their corrosion protection abilities. A study demonstrated the efficacy of certain derivatives in protecting mild steel against corrosion in acidic environments. This application is critical in industries where metal preservation is essential (Paul, Yadav, & Obot, 2020).

Fluorescent Labeling in RNA Research

This compound has also found utility in the field of molecular biology. Specifically, derivatives of 4-amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide have been synthesized for fluorescent labeling, particularly in RNA research. This application is crucial for visualizing and studying the behavior of RNA molecules in various biological processes (Reines & Cantor, 1974).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N6O/c7-1-3(9)2(8)5(13-10)12-4(1)6(15)14-11/h10-11H2,(H,14,15)(H3,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMSCOCLSBFFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)NN)C(=O)NN)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
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4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Reactant of Route 3
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Reactant of Route 4
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4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Reactant of Route 5
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Reactant of Route 6
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide

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